molecular formula C8H8BrFO B2402109 (1S)-1-(2-Bromo-5-fluorophenyl)ethanol CAS No. 1689852-87-6

(1S)-1-(2-Bromo-5-fluorophenyl)ethanol

Cat. No. B2402109
CAS RN: 1689852-87-6
M. Wt: 219.053
InChI Key: IBHYZKHFROARHA-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1S)-1-(2-Bromo-5-fluorophenyl)ethanol” is a chemical compound that is available for purchase from various suppliers . It is often used in the field of chemistry for various applications .


Molecular Structure Analysis

The molecular structure of “(1S)-1-(2-Bromo-5-fluorophenyl)ethanol” can be represented by the InChI code: 1S/C8H8BrFO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5,11H,1H3/t5-/m0/s1 . This indicates that the molecule consists of 8 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 fluorine atom, and 1 oxygen atom.


Physical And Chemical Properties Analysis

“(1S)-1-(2-Bromo-5-fluorophenyl)ethanol” is a powder at room temperature . It has a molecular weight of 219.05 . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis of Key Intermediates

  • (1S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol, similar to (1S)-1-(2-Bromo-5-fluorophenyl)ethanol, has been synthesized enantiomerically pure for use as a key intermediate in the preparation of PF-2341066, a potent inhibitor of c-Met/ALK in clinical development (Martínez et al., 2010).

Structural Analysis and Crystallography

  • X-ray crystallography studies have been conducted on similar compounds, providing insights into their crystalline structure and the formation of intermolecular hydrogen bonds (Percino et al., 2008).

Role in Chiral Recognition and Disease Treatment

  • (S)-(–)-1-(4-Fluorophenyl)ethanol, a related compound, is used in studying chiral recognition in molecular complexes and is a component of an antimalarial drug and a γ-secretase modulator for Alzheimer's disease treatment (ChemChemTech, 2022).

Enantioselective Microbial Reduction

  • Enantioselective microbial reduction methods have been developed for compounds like (S)-1-(2′-bromo-4′-fluoro phenyl)ethanol, yielding high purity and yield, which is significant in pharmaceutical synthesis (Patel et al., 2004).

Spectroscopy Studies

  • The effects of fluorine atoms on the conformational landscape of similar compounds have been explored using spectroscopy, aiding in the understanding of molecular interactions and stability (Speranza et al., 2009).

Application in Radiopharmaceuticals

  • Fluoroarylketones, closely related to (1S)-1-(2-Bromo-5-fluorophenyl)ethanol, have been studied for their use as intermediates in radiopharmaceuticals, highlighting their potential in medical imaging and diagnostics (Banks & Hwang, 1994).

Safety and Hazards

“(1S)-1-(2-Bromo-5-fluorophenyl)ethanol” is classified with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

The primary targets of (1S)-1-(2-Bromo-5-fluorophenyl)ethanol are currently unknown. This compound is used as an intermediate in pharmaceutical and organic synthesis . The specific targets and their roles would depend on the final pharmaceutical product that this compound is used to synthesize.

Biochemical Pathways

The specific biochemical pathways affected by (1S)-1-(2-Bromo-5-fluorophenyl)ethanolAs an intermediate in pharmaceutical synthesis, the pathways it affects would be determined by the final product it is used to create .

Result of Action

The molecular and cellular effects of (1S)-1-(2-Bromo-5-fluorophenyl)ethanolAs an intermediate in pharmaceutical synthesis, its effects would be determined by the final product it is used to create .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of (1S)-1-(2-Bromo-5-fluorophenyl)ethanolAs an intermediate in pharmaceutical synthesis, these factors would be influenced by the final product it is used to create .

properties

IUPAC Name

(1S)-1-(2-bromo-5-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5,11H,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHYZKHFROARHA-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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